molecular formula C11H14N2O B2645587 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 6103-50-0

3-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2645587
CAS No.: 6103-50-0
M. Wt: 190.246
InChI Key: DDDBJBMOAQKYFZ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidinone Core Structures in Academic Research

The pyrrolidinone nucleus is a cornerstone in the development of new therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties. This wide range of bioactivity has made the pyrrolidinone scaffold a fertile ground for academic and industrial research, leading to the synthesis and evaluation of numerous analogs. The structural rigidity and the presence of various functionalization points on the pyrrolidinone ring allow for the fine-tuning of physicochemical properties and biological targets.

Overview of the Chemical Compound's Research Relevance within Medicinal Chemistry and Organic Synthesis

3-Amino-1-(4-methylphenyl)pyrrolidin-2-one has emerged as a compound of interest, primarily as a versatile synthetic intermediate. Its chemical structure, featuring a reactive amino group and a p-tolyl substituent on the lactam nitrogen, makes it a valuable building block for the construction of more complex molecules. In medicinal chemistry, the introduction of the 3-amino group provides a key site for further chemical modifications, enabling the exploration of structure-activity relationships in the design of novel drug candidates. The 1-(4-methylphenyl) moiety is also of interest, as seen in related compounds like Pyrovalerone, where this group plays a role in targeting monoamine transporters.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
CAS Number 6103-50-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Synonyms 2-Pyrrolidinone, 3-amino-1-(4-methylphenyl)-

Detailed Research Findings

While dedicated, in-depth research articles solely focused on this compound are not abundant in publicly accessible literature, its importance can be inferred from the broader context of 3-aminopyrrolidinone derivatives and patent literature describing general synthetic routes.

Synthesis and Characterization

General methods for the synthesis of 3-aminopyrrolidine (B1265635) derivatives often involve multi-step processes starting from readily available precursors. One common approach involves the cyclization of substituted butane (B89635) derivatives. For instance, a process for preparing 3-amino-pyrrolidine derivatives can start from 1,2,4-trisubstituted butanes. google.com Although a specific, detailed synthesis and characterization of this compound is not extensively documented in peer-reviewed journals, its availability from commercial suppliers as a research chemical indicates that established synthetic protocols exist.

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for the development of new drugs. The 3-amino group serves as a handle for the introduction of various side chains and pharmacophores. Research on related 3-aminopyrrolidine derivatives has shown their potential as:

Enzyme Inhibitors: The pyrrolidinone scaffold is present in inhibitors of various enzymes.

Antibacterial Agents: Modifications of the pyrrolidinone ring have led to the discovery of potent antibacterial compounds.

Central Nervous System (CNS) Agents: The structural similarity to neurotransmitters makes pyrrolidinone derivatives promising candidates for CNS-acting drugs.

The presence of the 1-(4-methylphenyl) group in the target molecule is significant. Studies on analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) have demonstrated that this moiety is crucial for their activity as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This suggests that this compound could be a valuable intermediate for creating new molecules with potential applications in treating conditions related to monoamine transporter dysfunction.

Role in Organic Synthesis

As a synthetic intermediate, this compound offers chemists a building block with two key points of reactivity: the amino group and the lactam ring. The amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce new functional groups. The lactam itself can be subjected to reduction or other transformations to create more complex heterocyclic systems. This versatility makes it a valuable tool for constructing diverse molecular architectures for various applications in materials science and agrochemicals, in addition to pharmaceuticals.

Table 2: Potential Research Applications of 3-Aminopyrrolidinone Derivatives

Application AreaResearch Focus
Medicinal Chemistry Synthesis of novel enzyme inhibitors, antibacterial agents, and CNS-active compounds.
Organic Synthesis Building block for complex heterocyclic systems and combinatorial libraries.
Drug Discovery Scaffold for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDBJBMOAQKYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 3 Amino 1 4 Methylphenyl Pyrrolidin 2 One

Transformations Involving the Amino Group

The amino group at the 3-position of the pyrrolidinone ring is a primary site for functionalization. As a typical secondary amine, it readily undergoes reactions with various electrophiles.

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or other acylating agents to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional moieties. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-(4-methylphenyl)-2-oxopyrrolidin-3-yl)acetamide. The reaction conditions are generally mild, often employing a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, modifying the steric and electronic properties of the molecule. The reaction typically proceeds via nucleophilic substitution. However, direct alkylation of aminopyridines with alkyl halides can sometimes lead to poor yields due to competing alkylation at the ring nitrogen. A more effective method can be the use of a carboxylic acid and sodium borohydride (B1222165) for reductive amination. researchgate.net

Representative Transformations of the Amino Group

Reaction Type Reagent Product
Acylation Acetyl chloride N-(1-(4-methylphenyl)-2-oxopyrrolidin-3-yl)acetamide
Sulfonylation p-Toluenesulfonyl chloride N-(1-(4-methylphenyl)-2-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide

Modifications of the Pyrrolidinone Ring System

The pyrrolidinone ring, a γ-lactam, exhibits its own characteristic reactivity, although it is generally less reactive than the exocyclic amino group.

C-3 Functionalization: The carbon atom alpha to the lactam carbonyl (C-3) can be a site for functionalization. In related β-lactam systems, C-3 functionalization is a well-established strategy for introducing molecular diversity. nih.gov This can be achieved through the formation of a carbanion intermediate under basic conditions, followed by reaction with an electrophile. nih.gov For the pyrrolidinone ring, similar strategies could be envisioned, potentially after protection of the more reactive amino group.

Derivatization of the Phenyl Substituent

The 1-(4-methylphenyl) group provides further opportunities for functionalization through reactions on the aromatic ring and the methyl group.

Electrophilic Aromatic Substitution: The p-tolyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methyl group and the nitrogen atom of the pyrrolidinone ring. The directing effect of these groups would favor substitution at the ortho positions relative to the methyl group (positions 3 and 5 of the phenyl ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 3-Amino-1-(3-nitro-4-methylphenyl)pyrrolidin-2-one. masterorganicchemistry.com

Oxidation of the Methyl Group: The methyl group on the phenyl ring can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. This would convert the p-tolyl group into a p-carboxyphenyl group, offering a new site for further derivatization, such as esterification or amidation.

Potential Derivatizations of the Phenyl Substituent

Reaction Type Reagent(s) Expected Major Product
Nitration HNO₃, H₂SO₄ 3-Amino-1-(3-nitro-4-methylphenyl)pyrrolidin-2-one
Bromination Br₂, FeBr₃ 3-Amino-1-(3-bromo-4-methylphenyl)pyrrolidin-2-one
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 3-Amino-1-(3-acetyl-4-methylphenyl)pyrrolidin-2-one

Advanced Spectroscopic and Computational Characterization of 3 Amino 1 4 Methylphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one. Both 1D (¹H and ¹³C) and 2D NMR techniques would be employed to confirm its molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the p-methylphenyl group would typically appear as two doublets in the aromatic region (approximately δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methyl Protons: The methyl group attached to the phenyl ring would show a singlet at around δ 2.3 ppm.

Pyrrolidinone Ring Protons: The protons on the five-membered lactam ring would exhibit more complex splitting patterns. The proton at the chiral center (C3) adjacent to the amino group would likely appear as a multiplet. The two protons at C4 and the two protons at C5 would also show distinct multiplets, with their chemical shifts influenced by the adjacent carbonyl group and nitrogen atom.

Amino Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Carbonyl Carbon: A signal for the amide carbonyl group (C=O) would be expected in the downfield region, typically around δ 170-180 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would show signals in the δ 110-150 ppm range. The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group would have distinct chemical shifts from the other four aromatic carbons.

Pyrrolidinone Ring Carbons: The carbons of the pyrrolidinone ring would appear in the aliphatic region, with the C3 carbon attached to the amino group and the C5 carbon adjacent to the ring nitrogen showing characteristic shifts.

Methyl Carbon: The methyl carbon of the tolyl group would give a signal in the upfield region, typically around δ 20-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are hypothetical values based on typical ranges for similar functional groups and structures, as experimental data is not available.)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (C2)-~175
CH-NH₂ (C3)~3.5-4.0 (m)~50-55
CH₂ (C4)~2.0-2.5 (m)~25-30
N-CH₂ (C5)~3.6-4.1 (m)~45-50
Aromatic C (Quaternary, N-bound)-~135-140
Aromatic C-H (ortho to N)~7.4-7.6 (d)~118-122
Aromatic C-H (meta to N)~7.1-7.3 (d)~128-132
Aromatic C (Quaternary, CH₃-bound)-~130-135
Ar-CH₃~2.3 (s)~20-22
NH₂Variable (broad s)-

Mass Spectrometry (MS) Applications in Compound Characterization (GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): For a compound like this compound, GC-MS could be used if the compound is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then generate a mass spectrum. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (190.24 g/mol ), and a series of fragment ions. clearsynth.com Key fragmentation pathways would likely involve the loss of the amino group, cleavage of the pyrrolidinone ring, and fragmentation of the p-tolyl group.

HRMS (High-Resolution Mass Spectrometry): HRMS, often coupled with electrospray ionization (ESI), is crucial for determining the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₄N₂O). clearsynth.comthermofisher.com This technique is essential to confirm that the synthesized compound has the correct atomic composition, distinguishing it from any potential isomers.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique suitable for polar molecules. In positive ion mode, the compound would likely be detected as the protonated molecule [M+H]⁺ with an m/z value of approximately 191.11789. chemicalbook.com Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information by revealing characteristic neutral losses and fragment ions, helping to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data (Note: Based on the compound's formula C₁₁H₁₄N₂O. Experimental fragmentation data is not available.)

Ion TypePredicted m/zTechniqueInformation Provided
[M]⁺190.11GC-MS (EI)Molecular Weight
[M+H]⁺191.1179ESI-HRMSExact Mass and Elemental Formula Confirmation
[M+Na]⁺213.0998ESI-MSSodium Adduct Confirmation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) group of the lactam ring would be prominent, typically appearing around 1670-1700 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidinone and methyl groups would be observed just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibrations would be found in the 1000-1350 cm⁻¹ region.

Aromatic C=C Bending: Bands characteristic of the 1,4-disubstituted benzene ring would be visible in the fingerprint region, particularly a strong band around 800-850 cm⁻¹ for the out-of-plane C-H bending.

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Complex Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information. ias.ac.in

Solid-State Structure Determination: A crystal structure would confirm the molecular connectivity, provide precise bond lengths and angles, and reveal the conformation of the pyrrolidinone ring (e.g., envelope or twisted conformation). It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate how the molecules pack in the crystal lattice. mdpi.com

Ligand-Protein Complex Resolution: In medicinal chemistry research, if this compound were identified as a ligand for a protein target, co-crystallization of the ligand with the protein would be a critical step. Resolving the X-ray structure of the ligand-protein complex would reveal the exact binding mode of the compound within the protein's active site. This information is invaluable for understanding the basis of its biological activity and for guiding structure-based drug design efforts to improve potency and selectivity.

Computational Chemistry for Structural and Electronic Property Analysis

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict the properties of molecules like this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and ReactivityDensity Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Geometric Optimization: DFT calculations would be used to determine the lowest energy (most stable) three-dimensional conformation of the molecule.

Electronic Properties: These studies can map the electron density distribution, identifying electron-rich and electron-deficient regions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, predicting sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electrostatic potential maps, which visually represent the reactive sites of the molecule.

Predicted Spectroscopic Parameters and Molecular PropertiesComputational methods can also be used to predict spectroscopic data, which can aid in the interpretation of experimental results or provide estimates when experiments are not feasible.

NMR Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. While not perfectly matching experimental values, these predictions are often accurate enough to help in the assignment of complex spectra.

IR Prediction: Computational frequency calculations can predict the vibrational modes of the molecule, generating a theoretical IR spectrum. This can be compared with an experimental spectrum to confirm functional groups and assign specific absorption bands. mdpi.com

Other Molecular Properties: A range of other properties, such as dipole moment, polarizability, and thermodynamic stability, can also be calculated, providing a more complete physicochemical profile of the compound.

Investigation of Biological Activities and Applications As a Chemical Scaffold in Vitro and Computational Perspectives

Role of the Chemical Compound as a Synthetic Scaffold in Drug Discovery and Design

The 3-amino-1-arylpyrrolidin-2-one core is a privileged structure in drug discovery, primarily due to its ability to present functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The presence of the amino group provides a convenient handle for chemical modification, allowing for the generation of a wide array of derivatives.

Design and Synthesis of Pyrrolidinone-Based Analogs and Libraries

The synthesis of libraries based on the 3-aminopyrrolidinone scaffold is a key strategy in the search for new bioactive molecules. The core structure can be readily functionalized at the 3-amino position through various chemical reactions, such as acylation, alkylation, and sulfonylation, to introduce a diverse range of substituents. Furthermore, the aryl group at the 1-position can be varied to explore structure-activity relationships (SAR).

For instance, combinatorial chemistry approaches have been employed to generate libraries of pyrrolidine-based compounds for high-throughput screening. These methods often utilize solid-phase synthesis, where the pyrrolidinone scaffold is attached to a resin, allowing for the efficient addition and modification of building blocks. This approach facilitates the rapid creation of thousands of unique compounds, which can then be screened for biological activity.

Development of Multi-orthogonal Scaffolds for Combinatorial Chemistry

The 3-aminopyrrolidinone scaffold is well-suited for the development of multi-orthogonal scaffolds, which are essential tools in modern combinatorial chemistry. These scaffolds possess multiple reactive sites that can be addressed independently with different chemical reagents, allowing for the systematic and controlled synthesis of complex molecules. The amino group and the potential for functionalization on the aryl ring of 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one provide two such orthogonal points for diversification. This strategy enables the creation of highly diverse and complex chemical libraries from a single, versatile core structure.

In Vitro Biological Activity Profiling of Pyrrolidinone Derivatives

Derivatives of the 3-aminopyrrolidinone scaffold have been investigated for a wide range of biological activities. The following sections detail the findings from in vitro studies, including enzyme inhibition, receptor binding assays, and antiproliferative activity against cancer cell lines.

Enzyme Inhibition Studies

The 3-aminopyrrolidinone scaffold has served as a foundation for the development of inhibitors targeting various classes of enzymes, including kinases and proteases.

Kinases: A number of studies have explored 3-aminopyrrolidine (B1265635) derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer and inflammation.

CDK2: While specific data for this compound derivatives is not available, related 3-aminopyrazole (B16455) inhibitors have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A. For example, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide demonstrated an IC50 of 37 nM. This suggests that the aminopyrrolidinone scaffold could be a promising starting point for the design of CDK2 inhibitors.

BCR-ABL and SRC: Dual inhibitors of SRC and ABL kinases are of interest for the treatment of chronic myeloid leukemia (CML). nih.gov The (S)-3-aminopyrrolidine scaffold has been explored for the development of dual Abl and PI3K inhibitors, with some compounds showing promising cytotoxicity against the K562 CML cell line. nih.gov

p38 Kinase: The p38 mitogen-activated protein (MAP) kinase is a key target in inflammatory diseases. Pyridinylimidazole-based compounds are a well-studied class of p38 inhibitors. nih.gov While direct data on this compound is lacking, the general applicability of heterocyclic scaffolds in p38 inhibitor design suggests its potential. For instance, a pyridazinopyridinone compound showed excellent potency in both enzyme and human whole blood assays. nih.gov

Proteases: Pyrrolidinone-based structures have been incorporated into inhibitors of various proteases, including those crucial for viral replication. For example, pyrrolidinone and oxazolidinone moieties have been used as P1'-ligands in the design of HIV-1 protease inhibitors. nih.gov

The following table summarizes the inhibitory activities of some pyrrolidinone-related compounds against various enzymes.

Compound ClassTarget EnzymeActivity (IC50/Ki)
3-Aminopyrazole DerivativeCDK2/cyclin A37 nM
(S)-3-Aminopyrrolidine DerivativeAbl/PI3KModerate inhibition nih.gov
Pyridazinopyridinonep38 MAP KinasePotent inhibition nih.gov
Pyrrolidinone-basedHIV-1 ProteasePotent inhibition nih.gov

Receptor Binding Assays

The versatility of the 3-aminopyrrolidinone scaffold extends to its use in developing ligands for various receptors, including monoamine transporters and chemokine receptors.

Monoamine Transporters (DAT, NET, SERT): Derivatives of related scaffolds have shown affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), which are important targets for the treatment of neuropsychiatric disorders. For example, a series of 3α-arylmethoxy-3β-arylnortropanes, which share some structural similarities, exhibited high affinity for SERT, with one compound having a Ki of 0.061 nM. nih.gov Another study on pyrrolidine-2,5-dione derivatives identified potent ligands for both the 5-HT1A receptor and SERT. nih.gov

CCR2: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for the human chemokine receptor 2 (CCR2), a target for inflammatory diseases. Several compounds in this class were identified as highly potent hCCR2 antagonists. nih.gov

The table below presents binding affinities of some compounds with related structures to various receptors.

Compound ClassTarget ReceptorBinding Affinity (Ki)
3α-Arylmethoxy-3β-arylnortropaneSERT0.061 nM nih.gov
Pyrrolidine-2,5-dione Derivative5-HT1A/SERTPotent ligands nih.gov
3-Aminopyrrolidine DerivativeCCR2Highly potent antagonists nih.gov

Antiproliferative Activity against Various Cancer Cell Lines

The potential of 3-aminopyrrolidinone derivatives as anticancer agents has been investigated against a range of human cancer cell lines. While specific data for derivatives of this compound is limited, related structures have demonstrated significant antiproliferative effects.

For instance, a study on (S)-3-aminopyrrolidine derivatives as dual Abl/PI3K inhibitors showed promising cytotoxicity against the K562 chronic myeloid leukemia cell line. nih.gov Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share an amino-carboxamide substructure, identified compounds that inhibited the growth of numerous cancer cell lines at sub-micromolar concentrations, with one compound showing an IC50 of 0.0153 µM in a leukemia cell line. nih.gov Furthermore, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity in the low micromolar to sub-micromolar range against various cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of some related compounds.

Compound ClassCancer Cell LineActivity (IC50/GI50)
(S)-3-Aminopyrrolidine DerivativeK562 (CML)Promising cytotoxicity nih.gov
3-Amino-N-phenyl-1H-indazole-1-carboxamideSR Leukemia0.0153 µM nih.gov
Halogenated Pyrrolo[3,2-d]pyrimidineVariousSub-micromolar to low micromolar nih.gov

Antimicrobial and Antiviral Efficacy

The pyrrolidine (B122466) scaffold, a core component of this compound, is a recurring motif in a multitude of synthetic and natural compounds demonstrating significant pharmacological activities. researchgate.net Derivatives of the pyrrolidine ring have shown considerable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The versatility of this scaffold allows for numerous derivatizations, including the incorporation of quinoline, spiro, and thiazole (B1198619) moieties, which have been shown to enhance antibacterial efficacy. researchgate.net

While specific studies on the antimicrobial and antiviral activity of this compound are not extensively detailed in the provided research, the broader class of pyrrolidinone derivatives has been a subject of investigation. For instance, novel sets of spiropyrrolidines linked with thiochroman-4-one (B147511) or chroman-4-one scaffolds have been synthesized and evaluated for their antimicrobial properties. mdpi.com Several of these compounds displayed moderate to excellent activity against various pathogenic microbial strains. mdpi.com

Furthermore, the hybridization of the thiazolidin-4-one ring with a sulfonamide moiety, another area of related research, has been explored to create new antibacterial, antifungal, and antiviral agents. nih.gov Certain compounds from this class have demonstrated considerable activity against a range of viruses, including Herpes simplex virus-1 and -2, Vaccinia virus, Human Coronavirus (229E), and various strains of Influenza. nih.gov Additionally, some derivatives of 4-amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one have shown activity against human cytomegalovirus. nih.gov These findings underscore the potential of the broader pyrrolidinone class as a source of new antimicrobial and antiviral agents.

Antioxidant Properties

The antioxidant potential of pyrrolidin-2-one derivatives has been a subject of scientific inquiry. These compounds are investigated for their ability to protect organisms from oxidative stress by scavenging reactive oxygen species (ROS). researchgate.netmdpi.com Oxidative stress is implicated in a variety of diseases, making the development of novel antioxidants a key research area. researchgate.netmdpi.com

One study focused on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, a class of compounds related to pyrrolidinones. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov Among the synthesized compounds, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger. nih.gov Quantum chemistry calculations further suggested its effectiveness as a hydroxyl radical (HO˙) scavenger in both polar and non-polar environments, with its efficacy being comparable to conventional antioxidants like melatonin (B1676174) and Trolox. nih.gov

Another series of novel pyrrolidin-2-one derivatives with adrenolytic properties was evaluated for antioxidant activity. researchgate.net One particular compound, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, demonstrated a significant antioxidant effect, suggesting a link between its antiarrhythmic properties and its ability to combat oxidative stress. researchgate.net The phenolic group present in some derivatives is thought to contribute significantly to their antioxidative potential by donating hydrogen atoms to neutralize ROS. mdpi.com

Compound ClassKey FindingAssay/MethodReference
3-hydroxy-3-pyrroline-2-one derivatives4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one identified as a promising radical scavenger.DPPH assay and quantum chemistry calculations nih.gov
Pyrrolidin-2-one derivatives with adrenolytic properties1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one showed significant antioxidant effect.Not specified researchgate.net
3-((4-hydroxyphenyl)amino)propanoic acid derivativesThe phenolic group is suggested to confer significant antioxidative potential.DPPH radical scavenging assay mdpi.com

Structure-Activity Relationship (SAR) Studies of Pyrrolidinone Derivatives

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the pyrrolidinone scaffold influence biological activity. mdpi.comnih.gov The five-membered pyrrolidine ring serves as a versatile template for developing a wide array of lead compounds. nih.gov

Research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) has shown that modifications at different positions on the scaffold have varied effects. mdpi.comnih.gov For instance, alterations at the R1 position of the most active compounds led to a reduction in inhibitory activity, highlighting the importance of the S-phenyl moiety at this location and its distance from the scaffold. mdpi.comnih.gov Conversely, modifications at the R3, R4, and R5 positions showed varied outcomes, indicating a potential for optimization. mdpi.comnih.gov

In another study on spiropyrrolidines, it was noted that compounds containing a thiochromanone ring generally displayed more significant antifungal activity than their chromanone-grafted counterparts. mdpi.com The presence of a bromine atom at the para position of the phenyl group of the chromanone moiety appeared to enhance this activity. mdpi.com For anticonvulsant activity in pyrrolidine-2,5-dione derivatives, substituents at the 3-position of the scaffold, as well as the type of phenylpiperazine attached to an acetamide (B32628) fragment, were found to significantly influence efficacy. nih.gov

Compound ClassPosition of ModificationEffect on ActivityReference
Pyrrolidine pentamine derivativesR1 positionAlterations reduced inhibitory activity against AAC(6′)-Ib. mdpi.comnih.gov
Pyrrolidine pentamine derivativesR3, R4, and R5 positionsModifications had varied effects, suggesting potential for optimization. mdpi.comnih.gov
SpiropyrrolidinesThiochromanone vs. Chromanone ringThiochromanone-containing compounds showed superior antifungal activity. mdpi.com
Pyrrolidine-2,5-dione derivatives3-positionSubstituents strongly affect anticonvulsant activity. nih.gov

Stereochemical Influence on Activity Profiles

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological profile of its derivatives. nih.govresearchgate.net The non-planar nature of the ring and the stereogenicity of its carbon atoms allow for a three-dimensional exploration of pharmacophore space, which can lead to different binding modes with enantioselective proteins. nih.govnih.govresearchgate.net

SAR studies on pyrrolidine pentamine derivatives have indicated that the integrity of the scaffold and the stereochemistry at positions R2, R3, and R4 are necessary for their inhibitory activity against amikacin (B45834) resistance. mdpi.com It has been established that the chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org Even subtle changes, such as the introduction of a fluorine atom, can significantly influence the stereochemical behavior and, consequently, the molecular properties of the compound. beilstein-journals.org The different spatial orientations of substituents can result in distinct biological profiles for different stereoisomers. nih.govresearchgate.net

Molecular Modeling and Computational Drug Design for Pyrrolidinone Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a target protein at the atomic level. nih.govmdpi.com This method is instrumental in understanding the behavior of molecules within the binding site of a protein and in elucidating fundamental biochemical processes. mdpi.com

In the study of pyrrolidinone analogs, molecular docking has been employed to rationalize biological results and predict interactions. For instance, docking studies of the pyrrolidinone analog MMK16 with COX and LOX enzymes helped to understand its binding affinity and supported its potential as a dual inhibitor. researchgate.net Similarly, docking simulations of newly synthesized pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) suggested good binding affinity and the potential to form stable complexes. researchgate.net

Molecular docking results are often corroborated by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net For example, a significant correlation was found between molecular docking values (ΔG) and the inhibitory activity of pyrrolidine pentamine derivatives, demonstrating the predictive power of these computational methods. mdpi.com

Compound Class/AnalogTarget ProteinKey Finding from DockingReference
Pyrrolidinone Analog MMK16COX and LOX enzymesRationalized high binding affinity, suggesting potential as a dual inhibitor. researchgate.net
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)Predicted good binding affinity and the formation of stable complexes. researchgate.net
Pyrrolidine pentamine derivativesAminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib)A significant correlation was found between docking values and inhibitory activity. mdpi.com
Pteridinone derivativesPLK1 inhibitorIdentified the binding mode between the most active ligand and the target protein. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial computational technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For scaffolds related to this compound, this approach has been instrumental in designing novel, potent, and selective inhibitors for various enzymes and receptors. The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of pharmacophore space due to its non-planar, sp3-hybridized nature. researchgate.netnih.gov

Studies on related pyrrolidinone derivatives have successfully generated pharmacophore models to guide the discovery of new therapeutic agents. For instance, a four-point pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors based on related scaffolds consisted of one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models for α-mannosidase inhibitors highlighted the importance of polar properties and the presence of aromatic rings for biological activity. nih.gov These models serve as 3D queries for virtual screening, a computational method used to search large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. youtube.com This process significantly narrows down the number of compounds for synthesis and biological testing, accelerating the discovery of new drug candidates. capes.gov.br The application of these techniques to the this compound scaffold would involve defining key features such as the amino group (potential hydrogen bond donor), the carbonyl group (hydrogen bond acceptor), and the 4-methylphenyl group (hydrophobic and aromatic feature).

Below is a table representing a hypothetical pharmacophore model derived from the this compound scaffold for a target kinase.

Feature TypePharmacophore FeaturePotential Interaction Site on Target Protein
Hydrogen Bond Donor (HBD)Amine (NH2) at C3 positionCarbonyl oxygen on protein backbone (e.g., hinge region of a kinase)
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen (C=O) of the lactamAmide proton on protein backbone (e.g., hinge region of a kinase)
Aromatic Ring (AR)4-methylphenyl groupHydrophobic pocket with aromatic residues (e.g., Phenylalanine, Tyrosine) for π-π stacking
Hydrophobic (HY)Methyl group on the phenyl ringSmall hydrophobic sub-pocket

In silico ADMET Prediction and Pharmacokinetic Property Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources. mdpi.com For derivatives of the pyrrolidinone scaffold, these predictive studies are crucial for optimizing drug-like characteristics. nih.gov

Computational tools and web servers like SwissADME, pkCSM, and ADMETlab 2.0 are frequently used to predict a wide range of properties. nih.govnih.gov Studies on similar heterocyclic compounds have shown that it is possible to design molecules with good predicted oral absorption, central nervous system (CNS) activity, and a low likelihood of blocking the hERG potassium channel, which is associated with cardiotoxicity. researchgate.net For the this compound scaffold, in silico tools can predict its solubility, membrane permeability, plasma protein binding, and potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. nih.govmdpi.com These predictions help in identifying potential liabilities and guide the chemical modification of the lead compound to improve its pharmacokinetic profile. nih.gov

The following table shows a sample in silico ADMET profile for a hypothetical compound based on the this compound scaffold.

PropertyParameterPredicted ValueImplication
Absorption Human Intestinal Absorption (HIA)> 85%Good oral absorption potential
Caco-2 PermeabilityHighHigh potential for absorption across the gut wall
P-glycoprotein SubstrateNoLow probability of being actively pumped out of cells
Distribution Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
Plasma Protein Binding (PPB)~90%Moderate to high binding, may affect free drug concentration
Volume of Distribution (VDss)> 0.5 L/kgGood tissue distribution expected
Metabolism CYP450 2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP450 3A4 InhibitorNoLow risk of drug-drug interactions via this pathway
Excretion Total ClearanceModerateSuggests a reasonable half-life
Toxicity hERG InhibitionLow RiskLow potential for cardiotoxicity
Ames MutagenicityNoUnlikely to be mutagenic
HepatotoxicityLow RiskLow potential for liver damage

Mechanistic Insights through Molecular Dynamics Simulations

While molecular docking provides a static snapshot of how a ligand might bind to its target, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for understanding the stability of a ligand-protein complex and elucidating the detailed mechanism of interaction. arabjchem.org For inhibitors based on the pyrrolidine scaffold, MD simulations have been used to confirm binding modes and assess the stability of crucial interactions. nih.govnih.gov

This table summarizes key interactions for pyrrolidinone-based inhibitors with various protein targets as revealed by molecular dynamics simulations.

Protein TargetKey Interacting ResiduesType of InteractionReference
Neuronal Nitric Oxide Synthase (nNOS)Glu592Hydrogen Bonding, Electrostatic nih.gov
Dopamine Transporter (DAT)TYR 124, ASP 475, GLU 480Hydrogen Bonding, Electrostatic arabjchem.org
Myeloid Cell Leukemia-1 (Mcl-1)Key residues in binding siteHydrogen Bonding, Hydrophobic nih.gov
Acetylcholinesterase (AChE)Residues in the active site gorgeπ-π stacking, Hydrophobic researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The future of research into 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one will heavily rely on the development of innovative and efficient synthetic methodologies. Current synthetic routes to pyrrolidinone derivatives often involve multi-step processes. rdd.edu.iqresearchgate.net Future endeavors should focus on creating more streamlined and cost-effective pathways.

Key areas for exploration include:

Asymmetric Synthesis: Developing enantioselective synthetic routes is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. Exploring chiral catalysts and auxiliaries could lead to the production of enantiomerically pure forms of the compound, which is vital for pharmacological studies.

Catalytic Methods: Investigating novel catalytic systems, such as those based on transition metals or organocatalysts, could provide more efficient and environmentally friendly synthetic alternatives to traditional methods.

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of safer solvents, reducing the number of synthetic steps, and improving atom economy, will be essential for the sustainable production of this compound and its derivatives.

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric Catalysis High enantioselectivity, catalytic turnoverDevelopment of novel chiral ligands and catalysts
Biocatalysis High specificity, mild reaction conditionsEnzyme screening and engineering
Flow Chemistry Improved safety and scalability, precise controlReactor design and optimization of reaction parameters
Multicomponent Reactions Increased efficiency, molecular diversityDiscovery of new reaction pathways

Exploration of New Biological Targets and Mechanisms of Action

The pyrrolidinone core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting activities such as antibacterial, antifungal, anticancer, and anticonvulsant effects. rdd.edu.iqresearchgate.net However, the specific biological profile of this compound remains largely uncharacterized.

Future research should be directed towards:

Broad Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level. This could involve techniques such as target identification, binding assays, and cellular imaging.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with systematic structural modifications will be crucial for elucidating the structure-activity relationships. This knowledge will guide the design of more potent and selective derivatives. For instance, analogues of the related compound 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have shown promise as monoamine uptake inhibitors. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in modern chemical research that can significantly accelerate the discovery and development process. For this compound, computational studies can provide valuable insights where experimental data is lacking.

Future computational research should focus on:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of the compound to various biological targets, helping to prioritize experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyrrolidinone derivatives with their biological activities, aiding in the design of new compounds with enhanced properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its biological target, offering deeper insights into its mechanism of action.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives at an early stage can help to identify potential liabilities and guide the design of safer drug candidates.

Expansion of Pyrrolidinone Scaffold Applications in Material Science and Catalysis

Beyond its potential in medicinal chemistry, the pyrrolidinone scaffold holds promise for applications in material science and catalysis. scbt.com The unique structural features of this compound could be exploited to create novel materials and catalysts.

Unexplored avenues in this area include:

Polymer Chemistry: The amino group on the pyrrolidinone ring provides a reactive handle for polymerization. This could lead to the development of new polymers with unique thermal, mechanical, or optical properties.

Organocatalysis: Chiral pyrrolidine (B122466) derivatives are widely used as organocatalysts in asymmetric synthesis. The catalytic potential of this compound and its derivatives in various organic transformations is an exciting area for future investigation.

Coordination Chemistry: The nitrogen and oxygen atoms in the pyrrolidinone ring can act as ligands for metal ions, opening up possibilities for the design of novel coordination complexes with interesting catalytic or material properties.

The table below summarizes potential applications in these emerging fields:

Application AreaPotential Role of the CompoundResearch Focus
Material Science Monomer for novel polymers, precursor for functional materialsSynthesis and characterization of new materials
Catalysis Organocatalyst for asymmetric reactions, ligand for metal catalystsExploring catalytic activity in various transformations

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are effective for preparing 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one?

  • Methodology : A robust approach involves cyclization of diaminobutyric acid derivatives using HOBT in THF, followed by deprotection with HCl to yield the target compound. Sodium hydride (NaH) in THF/DMF mixtures can facilitate N-alkylation steps for introducing substituents . For analogs like 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one, similar protocols are employed, emphasizing inert conditions to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to identify aromatic protons (e.g., 4-methylphenyl group) and lactam carbonyl signals (~170 ppm).
  • XRPD : Compare experimental X-ray powder diffraction patterns with reference data to confirm crystallinity and polymorphic forms .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.

Q. What safety precautions should be observed during handling?

  • Methodology : While specific GHS data for this compound is limited, structurally similar pyrrolidinones (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) are classified as Category 2 skin/eye irritants (H315, H319) and STOT respiratory irritants (H335). Use PPE (gloves, goggles), work in a fume hood, and consult SDSs of analogs for hazard extrapolation . If exposed, wash skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed in X-ray structure determination?

  • Methodology :

  • Software : Use SHELXL for refinement, leveraging its robustness for small-molecule structures. For twinned data, employ the TWIN/BASF commands in SHELXL .
  • Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) and collect high-resolution data (≤0.8 Å) to resolve disorder in the 4-methylphenyl group .
  • Validation : Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O contacts) that stabilize the lattice .

Q. How can contradictory thermal stability data from TGA/DSC studies be resolved?

  • Methodology :

  • Experimental Controls : Perform TGA under nitrogen to avoid oxidative decomposition. For DSC, use slow heating rates (2–5°C/min) to detect subtle phase transitions.
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., 8-benzyl-1-[(4-methylphenyl)sulfonyl]pyrrolidinone ethanol hemisolvate) to identify trends in decomposition temperatures .

Q. What strategies optimize reaction yields for derivatives with sensitive functional groups?

  • Methodology :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for the amino moiety during harsh reactions (e.g., bromination with NBS/benzoyl peroxide) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF is ideal for NaH-mediated reactions .
  • Catalysis : Screen Pd-based catalysts for Suzuki couplings if aryl modifications are required.

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the pyrrolidinone nitrogen or 4-methylphenyl group (e.g., fluoro, methoxy) via SNAr or cross-coupling reactions .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., cannabinoid receptors) using radiolabeled ligands, as demonstrated for 1,5-diphenyl-pyrrolidin-2-one derivatives .
  • Computational Modeling : Perform docking studies with target proteins (e.g., enzymes with lactam-binding pockets) to prioritize synthetic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.